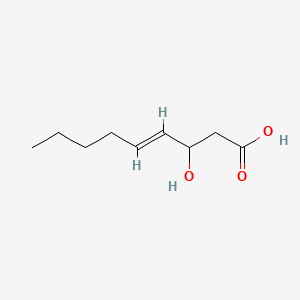

3-Hydroxy-4(E)-nonenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(E)-3-hydroxynon-4-enoic acid |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+ |

InChI Key |

PMFGHKDIYFNBMZ-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/C(CC(=O)O)O |

Canonical SMILES |

CCCCC=CC(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4(E)-nonenoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of 3-Hydroxy-4(E)-nonenoic acid. The information is compiled from established chemical principles and spectroscopic data of analogous compounds, offering a robust framework for its preparation and identification in a laboratory setting.

Synthesis of this compound

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Approach

The proposed synthesis involves two key steps:

-

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction to form the ethyl ester of this compound. This reaction is renowned for its high selectivity in producing (E)-alkenes[1]. The reaction involves the condensation of pentanal with a stabilized phosphonate (B1237965) ylide derived from ethyl 2-(diethoxyphosphoryl)acetate.

-

Step 2: Base-Catalyzed Hydrolysis of the resulting ethyl ester to yield the final product, this compound[2][3][4][5].

An alternative to the HWE reaction for the formation of the β-hydroxy ester intermediate is the Reformatsky reaction [6][7][8][9][10][11]. This reaction would involve treating pentanal with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal[6][7][8].

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-4(E)-nonenoate via Horner-Wadsworth-Emmons Reaction

-

Reagents and Materials:

-

Pentanal

-

Ethyl 2-(diethoxyphosphoryl)acetate

-

Sodium hydride (NaH) or other suitable base (e.g., NaOMe, K₂CO₃)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, and other standard glassware

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the phosphonate ylide.

-

The reaction mixture is then cooled back to 0 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 3-hydroxy-4(E)-nonenoate.

-

Step 2: Synthesis of this compound via Ester Hydrolysis

-

Reagents and Materials:

-

Ethyl 3-hydroxy-4(E)-nonenoate

-

Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), methanol (B129727) (MeOH), or ethanol (B145695) (EtOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

The ethyl 3-hydroxy-4(E)-nonenoate (1.0 equivalent) is dissolved in a mixture of THF and water (e.g., 2:1 v/v).

-

Lithium hydroxide (2-4 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled to 0 °C and acidified to pH ~2-3 with 1 M HCl.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if the product is a solid, or by chromatography.

-

Characterization of this compound

The following table summarizes the predicted physicochemical and spectroscopic data for this compound based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 5.60-5.80 (m, 2H, -CH=CH-), 4.40-4.50 (m, 1H, -CH(OH)-), 2.45-2.60 (d, 2H, -CH₂-COOH), 2.00-2.10 (q, 2H, =CH-CH₂-), 1.30-1.45 (m, 2H, -CH₂-), 0.85-0.95 (t, 3H, -CH₃), ~3.0-4.0 (br s, 2H, -OH, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~175-178 (-COOH), ~135 (-CH=), ~128 (-CH=), ~70 (-CH(OH)-), ~40 (-CH₂-COOH), ~35 (=CH-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |

| FTIR (neat, cm⁻¹) | ~3400 (br, O-H stretch, alcohol), ~3000 (br, O-H stretch, carboxylic acid), ~2960, 2930, 2870 (C-H stretch), ~1710 (s, C=O stretch, carboxylic acid), ~1670 (w, C=C stretch), ~970 (m, =C-H bend, trans) |

| Mass Spectrometry (ESI-) | m/z 171.1027 [M-H]⁻, Fragments corresponding to loss of H₂O and CO₂ |

Visualizations

Proposed Synthetic Workflow

References

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

The Biological Landscape of 3-Hydroxy-4(E)-nonenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 3-Hydroxy-4(E)-nonenoic acid (HNA), a significant metabolite of the lipid peroxidation product 4-hydroxy-2-nonenal (HNE). As a less reactive and more stable molecule than its precursor, HNA is emerging as a potential signaling molecule in its own right, with specific interactions and downstream effects. This document details its metabolic origins, interaction with the γ-hydroxybutyrate (GHB) receptor, and potential downstream signaling pathways. Furthermore, it provides a compilation of relevant experimental protocols and quantitative data to facilitate further research and drug development efforts centered on this bioactive lipid.

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, leads to cellular damage. A key event in oxidative stress is lipid peroxidation, the process whereby oxidants damage lipids. This process generates a variety of reactive aldehydes, with 4-hydroxy-2-nonenal (HNE) being one of the most abundant and cytotoxic.[1] HNE is a highly reactive molecule that can form adducts with proteins, nucleic acids, and lipids, thereby disrupting cellular function and contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]

The detoxification of HNE is a critical cellular process. One of the major metabolic pathways for HNE involves its oxidation to this compound (HNA), a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][4] Unlike its highly reactive precursor, HNA is a more stable carboxylic acid. This stability allows it to participate in more specific biological interactions, suggesting a role beyond simple detoxification. Indeed, emerging evidence points to HNA as a bioactive molecule with its own distinct signaling properties, most notably through its interaction with the γ-hydroxybutyrate (GHB) receptor.[5]

This guide will comprehensively review the current understanding of the biological activity of this compound, presenting key data, experimental methodologies, and signaling pathway diagrams to serve as a valuable resource for the scientific community.

Metabolism and Synthesis

Metabolic Formation of this compound

The primary route for the endogenous formation of HNA is the oxidation of HNE. This conversion is a crucial step in the detoxification of HNE and is carried out by the superfamily of NAD(P)+-dependent enzymes known as aldehyde dehydrogenases (ALDHs).[3]

The metabolic pathway from the lipid peroxidation of ω-6 polyunsaturated fatty acids to the formation of HNA is depicted below:

Figure 1. Metabolic formation of this compound.

Chemical Synthesis

A plausible synthetic route for this compound can be achieved through a Reformatsky reaction. This reaction involves the coupling of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. Subsequent hydrolysis of the ester yields the desired β-hydroxy acid.

A proposed synthetic scheme is as follows:

Figure 2. Proposed synthetic route for this compound.

Biological Activity and Quantitative Data

The primary recognized biological target of HNA is the γ-hydroxybutyrate (GHB) receptor.[5] This interaction is selective, as HNA does not significantly displace ligands for β-adrenergic or GABAB receptors at high concentrations.[5]

Table 1: Quantitative Data for this compound

| Parameter | Receptor/Assay | Species | Tissue/Cell Line | Value | Reference |

| IC50 | GHB Receptor | Human | Frontal Cerebral Cortex | 3.9 ± 1.1 µM | [5] |

| IC50 | GHB Receptor | Rat | Whole Cerebral Cortex | 5.6 ± 1.2 µM | [5] |

Signaling Pathways

The binding of HNA to the GHB receptor is expected to initiate downstream signaling cascades. While the specific pathways activated directly by HNA are still under investigation, the known signaling of the GHB receptor provides a framework for its potential effects. The GHB receptor is a G-protein coupled receptor (GPCR) that is known to couple to Gαi/o proteins. Activation of this pathway can lead to the inhibition of adenylyl cyclase and the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels.

Inhibition of Adenylyl Cyclase

Activation of the Gαi/o subunit by an agonist-bound GPCR leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, HNA may decrease intracellular cAMP levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Figure 3. Proposed signaling pathway for HNA-mediated inhibition of adenylyl cyclase.

Activation of GIRK Channels

Upon activation of a Gαi/o-coupled receptor, the Gβγ subunit dissociates from the Gα subunit and can directly bind to and activate G-protein coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an inhibitory effect on neuronal excitability.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 3-Hydroxy-4(E)-nonenoic Acid: Discovery and Natural Occurrence

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of this compound. The information is presented with a focus on quantitative data, detailed experimental protocols, and the visualization of related biochemical pathways.

Discovery

The definitive discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader, systematic analysis of complex lipid mixtures in natural products. Its identification is closely linked to the detailed chemical characterization of royal jelly, a secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). Early investigations into the composition of royal jelly identified a variety of unique fatty acids, many of which possess hydroxyl groups. While initial studies focused on the major fatty acid components, subsequent, more detailed analyses using advanced chromatographic and spectroscopic techniques led to the identification of numerous minor lipid constituents, including this compound.

Natural Occurrence

The primary and most well-documented natural source of this compound is royal jelly . Royal jelly is a complex biological mixture containing a diverse array of proteins, sugars, vitamins, and lipids. The lipid fraction of royal jelly is particularly unique, characterized by the presence of medium-chain (C8-C12) hydroxy and dicarboxylic fatty acids.

While its presence is established in royal jelly, the exact quantitative levels of this compound are not as extensively documented as those of the major fatty acids like 10-hydroxy-2-decenoic acid (10-HDA). Its concentration is considered to be that of a minor constituent.

Beyond royal jelly, there is evidence to suggest the presence of various hydroxy fatty acids in other natural sources, including other bee products, though specific identification of the this compound isomer is less common. Hydroxy fatty acids, in general, are also known constituents of some plant and microbial lipids.

Quantitative Data

Comprehensive quantitative data for this compound in natural sources is limited in the scientific literature. However, analysis of related fatty acids in royal jelly provides a contextual understanding of its likely concentration range. The data presented below is for major and other relevant fatty acids found in royal jelly to provide a comparative framework.

| Fatty Acid | Typical Concentration Range in Fresh Royal Jelly (mg/100g) | Reference |

| 10-Hydroxy-2-decenoic acid (10-HDA) | 771 - 928 | [1] |

| Palmitic acid (C16:0) | 14.47 - 20.88 | [1] |

| Stearic acid (C18:0) | 7.28 - 8.94 | [1] |

| Linoleic acid (C18:2) | 1.89 - 2.75 | [1] |

| Linolenic acid (C18:3) | 93.72 - 123.36 | [1] |

| Nonanoic acid | 237.04 - 306.21 | [2] |

Note: The concentration of this compound is expected to be significantly lower than these major components and would require targeted, high-sensitivity analytical methods for precise quantification.

Experimental Protocols

The isolation and characterization of this compound from a complex matrix like royal jelly involves a multi-step process. The following is a generalized protocol based on established methods for fatty acid analysis in bee products.

Protocol for Extraction and Derivatization of Fatty Acids from Royal Jelly

Objective: To extract total lipids from royal jelly and derivatize the fatty acids to their methyl esters (FAMEs) for gas chromatography analysis.

Materials:

-

Fresh royal jelly sample

-

Methanol

-

Toluene

-

Boron trifluoride-methanol solution (14% BF3 in MeOH)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Water bath or heating block

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Weigh approximately 1 gram of fresh royal jelly into a glass centrifuge tube.

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a clean tube.

-

Repeat the extraction of the remaining aqueous phase and solids with another 5 mL of the chloroform:methanol mixture.

-

Combine the chloroform extracts and evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

-

Saponification and Methylation (Derivatization to FAMEs):

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 80°C for 10 minutes in a water bath to saponify the lipids.

-

Cool the tube to room temperature.

-

Add 2 mL of 14% boron trifluoride-methanol solution.

-

Heat again at 80°C for 2 minutes to methylate the fatty acids.

-

Cool the tube and add 2 mL of hexane and 2 mL of saturated sodium chloride solution.

-

Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Analysis by GC-MS:

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 230°C at 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-500.

-

-

Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard or by detailed interpretation of its mass spectral fragmentation pattern.

-

Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in honeybees is not fully elucidated. However, it is likely derived from the metabolism of more common fatty acids through pathways involving hydroxylation and desaturation. Hydroxy fatty acids in insects can be precursors for various signaling molecules and pheromones.

Putative Biosynthetic Pathway

The biosynthesis likely involves the modification of a C9 saturated or unsaturated fatty acid. The introduction of a hydroxyl group at the C-3 position and a double bond at the C-4 position would require specific hydroxylase and desaturase enzymes.

Caption: Putative biosynthetic pathway of this compound.

Potential Signaling Roles

While specific signaling pathways for this compound are not well-defined, other hydroxy fatty acids are known to act as signaling molecules in various biological contexts. They can act as ligands for G-protein coupled receptors (GPCRs) or be incorporated into more complex signaling lipids. In insects, fatty acid derivatives are crucial components of pheromones, including those from the Nasonov's gland in honeybees, which are used for orientation and aggregation.[3][4] The structural similarity of this compound to known insect signaling molecules suggests a potential role in honeybee chemical communication.

Caption: Potential signaling roles of this compound.

Future Directions

Further research is required to fully elucidate the discovery, biosynthesis, and physiological roles of this compound. Key areas for future investigation include:

-

Definitive Discovery: A thorough review of early, comprehensive analyses of royal jelly lipids to pinpoint the first report of this specific isomer.

-

Quantitative Analysis: Development of targeted analytical methods to accurately quantify its concentration in royal jelly from different geographical and botanical origins.

-

Biosynthesis: Identification and characterization of the enzymes responsible for its synthesis in honeybees.

-

Biological Activity: Investigation of its potential roles as a pheromone component, a signaling molecule, or a precursor to other bioactive compounds in honeybees and its potential effects in other organisms.

This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this compound, highlighting the current state of knowledge and identifying key areas for future scientific inquiry.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 3-Hydroxy-4(E)-nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-4(E)-nonenoic acid is an unsaturated hydroxy fatty acid whose biosynthetic origins are not well-documented in publicly available scientific literature. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway, grounded in established principles of fatty acid metabolism. Drawing parallels with the well-characterized β-oxidation of unsaturated fatty acids, we hypothesize a multi-enzyme pathway commencing with 4(E)-nonenoic acid. This document provides a detailed exploration of this proposed pathway, including the key enzymatic players, and furnishes representative quantitative data and experimental protocols to empower researchers to investigate this and similar metabolic routes. The content herein is designed to serve as a foundational resource for scientists and drug development professionals interested in the metabolism of unsaturated fatty acids and the discovery of novel bioactive lipids.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to be a three-step enzymatic process originating from the precursor molecule, 4(E)-nonenoic acid. This putative pathway is analogous to the initial steps of the mitochondrial β-oxidation of unsaturated fatty acids with a double bond at an even-numbered carbon position. The proposed sequence of reactions is as follows:

-

Activation of 4(E)-nonenoic acid: The pathway is initiated by the activation of the free fatty acid, 4(E)-nonenoic acid, to its coenzyme A (CoA) thioester, 4(E)-nonenoyl-CoA. This reaction is catalyzed by an Acyl-CoA synthetase (ACS) and requires ATP and CoA.

-

Isomerization of the double bond: The double bond at the C-4 position of 4(E)-nonenoyl-CoA is not a suitable substrate for the subsequent hydration step. Therefore, a Δ³-Δ²-enoyl-CoA isomerase is proposed to catalyze the isomerization of the double bond from the Δ⁴ to the Δ² position, yielding 2(E)-nonenoyl-CoA.

-

Hydration to form the 3-hydroxy product: The final step involves the hydration of the double bond in 2(E)-nonenoyl-CoA, catalyzed by enoyl-CoA hydratase . This reaction introduces a hydroxyl group at the C-3 position, resulting in the formation of 3-hydroxy-nonanoyl-CoA. Subsequent hydrolysis of the CoA ester would yield the final product, this compound. It is important to note that the action of the isomerase and hydratase may result in the reduction of the double bond, leading to the saturated 3-hydroxy-nonanoic acid.

This proposed pathway provides a logical and biochemically plausible route for the formation of this compound.

3-Hydroxy-4(E)-nonenoic acid role in fungal metabolism

An In-depth Technical Guide on the Role of 3-Hydroxy Oxylipins in Fungal Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fungi utilize a complex language of chemical signals to regulate their development, metabolism, and interactions with their environment. Among these signaling molecules, oxylipins—a diverse family of oxygenated fatty acids—have emerged as critical regulators of fungal biology. This technical guide focuses on the burgeoning field of 3-hydroxy oxylipins, a significant subclass of these lipid mediators. While research on the specific molecule 3-Hydroxy-4(E)-nonenoic acid is still nascent, this document synthesizes the current understanding of the broader class of 3-hydroxy oxylipins, using this compound as a structural archetype. We will explore their biosynthesis, their multifaceted roles in fungal metabolism, development, and pathogenesis, the signaling pathways they modulate, and the experimental protocols used to study them. This guide is intended to be a comprehensive resource for researchers aiming to understand and exploit these pathways for basic research and the development of novel antifungal strategies.

Introduction to Fungal Oxylipins

Oxylipins are secondary metabolites derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] In fungi, these molecules are not merely metabolic byproducts but function as hormone-like signals that orchestrate a wide array of physiological processes. They are integral to:

-

Developmental Regulation: Modulating the balance between asexual and sexual sporulation.

-

Secondary Metabolism: Controlling the production of mycotoxins and other secondary metabolites.

-

Pathogenesis: Mediating interactions with host organisms, including plants and animals.

-

Quorum Sensing: Allowing fungal populations to coordinate gene expression and behavior in a cell-density-dependent manner.

The 3-hydroxy oxylipins are characterized by a hydroxyl group on the third carbon from the carboxyl group. This structural feature is key to their biological activity. These molecules are widely distributed across the fungal kingdom, from yeasts to filamentous fungi, and are often associated with cellular surfaces and reproductive structures, suggesting roles in cell aggregation and spore dissemination.[2]

Biosynthesis of 3-Hydroxy Oxylipins

Fungi have evolved multiple enzymatic pathways to generate 3-hydroxy oxylipins, providing metabolic flexibility and control. The three primary biosynthetic routes are detailed below.[1]

-

Fatty Acid Synthase (FAS) System: During de novo fatty acid synthesis, a β-hydroxyacyl-ACP intermediate is formed. Typically, this intermediate is further processed, but it can be released from the FAS complex to yield a 3-hydroxy fatty acid.

-

Incomplete Mitochondrial β-Oxidation: The β-oxidation pathway, which breaks down fatty acids, generates a 3-hydroxyacyl-CoA intermediate. If this intermediate is diverted from the cycle, it can be hydrolyzed to release the free 3-hydroxy oxylipin. This pathway is notably used by Candida albicans to convert host-derived arachidonic acid into the immunomodulatory molecule 3-hydroxy eicosatetraenoic acid (3-HETE).[1][3]

-

Direct Hydroxylation: Cytochrome P450 monooxygenases can directly hydroxylate a pre-existing fatty acid at the C-3 position. This reaction utilizes molecular oxygen and a reducing agent, typically NADPH.

Caption: Major biosynthetic pathways leading to the formation of 3-hydroxy oxylipins in fungi.

Role in Fungal Metabolism and Development

3-hydroxy oxylipins act as potent signaling molecules that influence key life-cycle transitions and metabolic outputs. While quantitative data for many specific molecules are still being gathered, a clear qualitative picture of their function has emerged.

Data Presentation: Observed Roles of Oxylipins in Fungi

| Fungal Species | Oxylipin (or Class) | Observed Effect | Reference(s) |

| Aspergillus nidulans | Plant-derived oxylipins | Induction of cAMP burst, regulation of sexual/asexual sporulation | [4][5] |

| Aspergillus flavus | Endogenous oxylipins | Regulation of spore, sclerotia, and aflatoxin production | [4][5] |

| Candida albicans | 3-hydroxy-eicosatetraenoic acid (3-HETE) | Morphogenesis, modulation of host inflammatory response | [1][3] |

| Cryptococcus neoformans | 3-hydroxy oxylipins | Component of the polysaccharide capsule, important for virulence | [1] |

| Pilobolus sp. | 3-hydroxy monounsaturated fatty acid (possibly nonenoic acid) | Associated with sporangia, likely functions as an adhesive | [6] |

| Saccharomyces cerevisiae | 3-hydroxy C8:0 and C10:0 | Associated with cell surface, role in flocculation (cell aggregation) | [1] |

Signaling Pathways

The perception of external oxylipin signals in fungi is primarily mediated by G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that trigger intracellular signaling cascades upon ligand binding.[7]

The binding of an oxylipin, such as a 3-hydroxy fatty acid, to its cognate GPCR is hypothesized to activate a heterotrimeric G-protein. This leads to the activation of adenylate cyclase, which synthesizes cyclic AMP (cAMP).[4][5] cAMP is a crucial second messenger that, in turn, activates Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors, to alter gene expression and elicit a cellular response, such as a shift in development or the production of secondary metabolites.[4][5]

Caption: A representative GPCR-mediated signaling pathway for oxylipins.

Experimental Protocols

Studying 3-hydroxy oxylipins requires a combination of analytical chemistry, molecular biology, and microbiological techniques.

Protocol: Extraction and Quantitative Analysis of 3-Hydroxy Oxylipins by LC-MS/MS

This protocol is adapted from methodologies for general oxylipin analysis and is suitable for quantifying specific 3-hydroxy fatty acids from fungal cultures.[8][9]

-

Sample Preparation:

-

Lyophilize (freeze-dry) 20-50 mg of fungal mycelium or the growth medium.

-

Add an internal standard (e.g., a deuterated version of the analyte like 9-HODE-d4) to the sample for accurate quantification.

-

Homogenize the sample in a solvent mixture (e.g., Hexane:Isopropanol, 3:2 v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

-

Lipid Extraction:

-

Collect the upper organic phase containing the lipids.

-

Perform a second extraction on the remaining sample to ensure complete recovery.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup:

-

For complex matrices, resuspend the dried extract in a non-polar solvent and apply it to an SPE cartridge (e.g., silica-based).

-

Wash with non-polar solvents to remove neutral lipids.

-

Elute the oxylipins with a more polar solvent mixture (e.g., diethyl ether:acetic acid).

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in a suitable solvent (e.g., methanol).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the different oxylipins.

-

Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode. For each analyte, pre-determine the specific precursor ion (the molecular ion of the oxylipin) and a characteristic product ion (a fragment generated by collision-induced dissociation). This provides high specificity and sensitivity.

-

Quantification: Create a calibration curve using known concentrations of a pure standard of the target 3-hydroxy oxylipin. Calculate the concentration in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing a novel 3-hydroxy oxylipin.

Conclusion and Future Directions

The study of 3-hydroxy oxylipins is revealing a sophisticated layer of chemical communication that is central to fungal life. These molecules are not just metabolic intermediates but key regulators of development, virulence, and community behavior. While the precise roles of specific molecules like this compound are yet to be fully elucidated, the established functions of the broader 3-hydroxy oxylipin class provide a strong framework for future investigation.

Key areas for future research include:

-

Receptor Identification: De-orphanizing the specific GPCRs that perceive 3-hydroxy oxylipins is crucial for understanding their mechanism of action.

-

Biosynthetic Enzyme Characterization: Identifying and characterizing the specific enzymes (P450s, β-oxidation components) responsible for producing these molecules will provide targets for chemical inhibition.

-

Cross-Kingdom Signaling: Further exploring how fungal-derived 3-hydroxy oxylipins modulate host immune responses could lead to new therapeutic approaches for fungal infections.

-

Drug Development: The enzymes in the biosynthetic pathways and the GPCRs in the signaling pathways represent promising targets for the development of novel antifungal drugs that disrupt these critical communication systems.

This guide provides a foundation for researchers entering this exciting field. A deeper understanding of the synthesis and signaling of 3-hydroxy oxylipins will undoubtedly open new avenues for both fundamental biological discovery and the development of next-generation antifungal therapies.

References

- 1. medium.com [medium.com]

- 2. The distribution of 3-hydroxy oxylipins in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The presence of 3-hydroxy oxylipins in pathogenic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspergillus oxylipin signaling and quorum sensing pathways depend on g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioprospecting for novel oxylipins in fungi: the presence of 3-hydroxy oxylipins in Pilobolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis of Fusarium verticillioides and maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Studies on the Function of 3-Hydroxy-4(E)-nonenoic Acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the preliminary functional studies concerning 3-Hydroxy-4(E)-nonenoic acid. Direct research on this specific molecule is currently limited. Therefore, this document focuses on the biological activities of its metabolic precursor, 4-hydroxy-2-nonenal (HNE), and its closely related structural isomer, 4-hydroxy-2-nonenoic acid (HNA), to infer potential functions. HNE is a well-documented aldehyde product of lipid peroxidation involved in oxidative stress signaling. Its oxidation product, HNA, has been identified as a signaling molecule with specific receptor interactions. This guide summarizes the metabolic pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the discussed signaling and metabolic pathways.

Introduction to this compound and its Metabolic Context

This compound is a nine-carbon hydroxy fatty acid. Its biological significance is intrinsically linked to the metabolism of 4-hydroxy-2-nonenal (HNE), a major electrophilic product of n-6 polyunsaturated fatty acid peroxidation. HNE is a widely recognized biomarker of oxidative stress and a signaling molecule that can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2][3]

Mammalian cells have efficient detoxification pathways for HNE.[1] One of the primary routes of HNE metabolism is its oxidation to 4-hydroxy-2-nonenoic acid (HNA), a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[2][4] Given the structural similarity, the biological functions attributed to HNA provide the most relevant current insights into the potential roles of this compound.

Metabolism of 4-Hydroxynonenal (B163490) (HNE)

HNE is metabolized through three principal pathways:

-

Oxidation: Conversion to 4-hydroxy-2-nonenoic acid (HNA) by aldehyde dehydrogenases (ALDH).[2][5]

-

Reduction: Conversion to 1,4-dihydroxynonene (DHN) by alcohol dehydrogenases (ADHs).[2][5]

-

Conjugation: Formation of a glutathione (B108866) conjugate (GS-HNE) by glutathione S-transferases (GSTs).[2][5]

These pathways are crucial for detoxifying HNE and mitigating its cytotoxic effects. The formation of HNA is a significant metabolic fate, leading to a less reactive carboxylic acid that appears to have its own distinct biological activities.[1][5]

Putative Functions of 4-Hydroxy-nonenoic Acids

Based on studies of HNA, we can infer potential biological roles for structurally similar molecules like this compound.

Signaling via the Gamma-Hydroxybutyrate (GHB) Receptor

Research has demonstrated that 4-hydroxy-trans-2-nonenoic acid (HNA) is an endogenous ligand for the GHB receptor in the brain.[6] This suggests a role for HNA in neuromodulation. The binding of HNA to this receptor could influence neuronal activity, a function distinct from the oxidative stress-related roles of its precursor, HNE.

Regulation of Mitochondrial Uncoupling

HNA and other structurally related alkenals can induce mild mitochondrial uncoupling through the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs).[7] This action may represent a negative feedback loop where a product of lipid peroxidation signals to decrease mitochondrial reactive oxygen species (ROS) production, a primary driver of oxidative stress.

Quantitative Data

The following tables summarize the key quantitative findings from studies on 4-hydroxy-2-nonenoic acid (HNA).

| Parameter | Species | Tissue | Value | Reference |

| IC₅₀ vs [³H]-NCS382 | Human | Cerebral Cortex | 3.9 ± 1.1 µM | [6] |

| IC₅₀ vs [³H]-NCS382 | Rat | Cerebral Cortex | 5.6 ± 1.2 µM | [6] |

| Substrate | Cofactor | Tissue | Vₘₐₓ | Reference |

| HNE | NAD⁺ | Human Frontal Cortex | 0.71 nmol/min/mg | [6] |

| HNE | NADP⁺ | Human Frontal Cortex | 0.12 nmol/min/mg | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GHB Receptor Binding Assay

This protocol is adapted from the methodology used to identify HNA as a GHB receptor ligand.[6]

Objective: To determine the binding affinity of a test compound (e.g., HNA) to the GHB receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from human or rat cerebral cortex.

-

[³H]-NCS-382 (radioligand).

-

Test compound (HNA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw cortical membrane preparations on ice.

-

In reaction tubes, combine membrane protein (typically 50-100 µg), a fixed concentration of [³H]-NCS-382 (e.g., 30 nM), and varying concentrations of the test compound HNA.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Enzyme Kinetic Assay for HNA Formation

This protocol is based on the methods used to measure the rate of HNE oxidation to HNA.[6]

Objective: To determine the kinetic parameters (Vₘₐₓ and Kₘ) of the enzymatic conversion of HNE to HNA.

Materials:

-

Tissue homogenates (e.g., human frontal cortical gray matter).

-

HNE substrate.

-

Cofactors: NAD⁺ or NADP⁺.

-

Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Spectrophotometer or HPLC system.

Procedure:

-

Prepare tissue homogenates in reaction buffer.

-

Set up a reaction mixture containing the homogenate and the appropriate cofactor (NAD⁺ or NADP⁺).

-

Initiate the reaction by adding varying concentrations of the HNE substrate.

-

Monitor the reaction over time. This can be done continuously by spectrophotometrically measuring the formation of NADH or NADPH at 340 nm, or by taking aliquots at different time points.

-

If using time-point sampling, stop the reaction in the aliquots (e.g., by adding acid).

-

Quantify the amount of HNA produced in the aliquots, typically using a validated HPLC method.

-

Calculate the initial reaction velocity (v) for each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vₘₐₓ and Kₘ values.

Conclusion and Future Directions

While direct functional data on this compound remains to be established, the existing research on its metabolic precursor, HNE, and the closely related isomer, HNA, provides a strong foundation for future investigation. The identification of HNA as a signaling molecule that interacts with the GHB receptor and modulates mitochondrial function suggests that hydroxy fatty acids derived from lipid peroxidation are not merely metabolic byproducts but may play active roles in cellular signaling and homeostasis.

Future research should focus on:

-

Confirming the metabolic pathways leading to the formation of this compound in various cell types and tissues.

-

Synthesizing and purifying this compound to enable direct functional assays.

-

Screening this compound for activity at the GHB receptor and other potential targets.

-

Investigating its effects on mitochondrial function, inflammatory pathways, and neuronal activity.

Such studies will be critical in elucidating the specific biological role of this molecule and its potential as a therapeutic target in diseases associated with oxidative stress.

References

- 1. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydroxy-2,3-nonenal as a signal for cell function and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product [agris.fao.org]

- 6. 4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Elucdidation of 3-Hydroxy-4(E)-nonenoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Hydroxy-4(E)-nonenoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this paper presents a detailed theoretical framework for its structural characterization. This includes predicted spectroscopic data based on analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of this and similar compounds. Visual diagrams of the structural elucidation workflow and a hypothetical signaling pathway are provided to enhance understanding.

Introduction

This compound is a nine-carbon unsaturated fatty acid containing a hydroxyl group at the C-3 position and a trans-configured double bond between C-4 and C-5. Its structure suggests potential biological activity, making its unambiguous structural determination a critical step for further research and development. This guide serves as a practical resource for researchers aiming to synthesize, isolate, or characterize this and structurally related molecules.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for compounds containing similar functional groups, including β-hydroxy acids and α,β-unsaturated carboxylic acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (OH) | ~2.0 - 4.0 | br s | - |

| H-2 (CH₂) | ~2.4 - 2.6 | m | - |

| H-3 (CH-OH) | ~4.2 - 4.5 | m | - |

| H-4 (=CH) | ~5.5 - 5.8 | dd | ~15.0, ~6.0 |

| H-5 (=CH) | ~5.6 - 5.9 | dt | ~15.0, ~7.0 |

| H-6 (CH₂) | ~2.0 - 2.2 | m | - |

| H-7 (CH₂) | ~1.2 - 1.4 | m | - |

| H-8 (CH₂) | ~1.2 - 1.4 | m | - |

| H-9 (CH₃) | ~0.9 | t | ~7.0 |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~175 - 180 |

| C-2 (CH₂) | ~40 - 45 |

| C-3 (CH-OH) | ~65 - 70 |

| C-4 (=CH) | ~125 - 135 |

| C-5 (=CH) | ~130 - 140 |

| C-6 (CH₂) | ~30 - 35 |

| C-7 (CH₂) | ~25 - 30 |

| C-8 (CH₂) | ~20 - 25 |

| C-9 (CH₃) | ~14 |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on solvent.

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 171 | [M-H]⁻ | Deprotonated molecule (Negative Ion Mode) |

| 155 | [M-OH]⁺ | Loss of hydroxyl group (Positive Ion Mode) |

| 153 | [M-H₂O-H]⁻ | Loss of water from the deprotonated molecule |

| 127 | [M-COOH]⁺ | Decarboxylation |

| 111 | Cleavage at C3-C4 | Fragmentation of the carbon chain |

Note: Fragmentation patterns can be highly dependent on the ionization technique used (e.g., ESI, CI, EI).

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 | O-H | Broad, stretching vibration of the hydroxyl group |

| 3300-2500 | O-H | Very broad, stretching of the carboxylic acid hydroxyl |

| 3050-3010 | C-H | Stretching of vinylic C-H |

| 2960-2850 | C-H | Stretching of aliphatic C-H |

| 1720-1700 | C=O | Stretching of the carboxylic acid carbonyl |

| 1680-1640 | C=C | Stretching of the trans double bond |

| 1320-1210 | C-O | Stretching of the carboxylic acid C-O |

| 970-960 | C-H | Out-of-plane bending of the trans C-H |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and structural analysis of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of β-hydroxy alkenoic acids.

-

Preparation of the Aldehyde: Heptanal is prepared by the oxidation of 1-heptanol (B7768884) using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Aldol Condensation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C. Acetic acid is then added dropwise to form the lithium enolate.

-

Reaction with Aldehyde: Heptanal, prepared in step 1, is added to the enolate solution at -78°C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz or higher spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns.

-

Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a salt plate (e.g., NaCl or KBr).

Visualizations

Workflow for Structural Elucidation

Caption: A generalized workflow for the synthesis and structural elucidation of a novel compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway initiated by this compound.

Conclusion

The structural elucidation of novel compounds like this compound is fundamental to advancing chemical and biological research. While direct experimental data for this specific molecule is scarce, this technical guide provides a robust theoretical and practical framework for its characterization. The predicted spectroscopic data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for scientists engaged in the synthesis, analysis, and biological evaluation of this and related fatty acids. Future experimental work is necessary to validate these predictions and fully uncover the chemical and biological properties of this compound.

An In-depth Technical Guide to 3-Hydroxy-4(E)-nonenoic Acid and its Isomers for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-4(E)-nonenoic acid and its isomers, with a particular focus on their chemical properties, synthesis, biological relevance, and potential as targets for drug development. These molecules are products of lipid peroxidation, a key process in oxidative stress-related pathologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of these reactive lipid species. We will delve into their formation, potential signaling pathways, and the analytical methods for their study. While specific data for this compound is limited, this guide draws parallels with its better-studied isomer, 4-hydroxy-2(E)-nonenoic acid (HNA), to provide a thorough understanding of this class of compounds.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a fundamental biological process implicated in a vast array of physiological and pathological conditions. This process generates a variety of reactive aldehydes and their oxidized derivatives, including a family of hydroxy-alkenoic acids. Among these, this compound and its isomers are gaining attention due to their potential roles in cell signaling and as biomarkers of oxidative stress.

This guide will focus on the chemical and biological characteristics of this compound, providing a detailed examination of its structure, synthesis, and putative biological functions. We will also explore its isomers, particularly the well-characterized 4-hydroxy-2(E)-nonenoic acid (HNA), to infer potential mechanisms of action and signaling pathways.

Chemical and Physical Properties

This compound is an unsaturated hydroxy fatty acid. Its chemical structure and properties, along with those of its key isomers, are summarized in the table below. The presence of a hydroxyl group and a carbon-carbon double bond in close proximity confers significant reactivity to these molecules, allowing them to participate in various biological interactions.

| Property | This compound | 4-Hydroxy-2(E)-nonenoic acid (HNA) |

| CAS Number | 1263035-59-1[1] | 139398-43-9 |

| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol | 172.22 g/mol |

| Structure | CCCCC=CC(O)CC(=O)O | CCCCC(O)C=CC(=O)O |

| Synonyms | (4E)-3-Hydroxy-4-nonenoic acid | (2E)-4-Hydroxynon-2-enoic acid |

Synthesis of this compound

Proposed Synthetic Pathway: Aldol Condensation

The synthesis of this compound can be envisioned through a crossed Aldol condensation between pentanal and the enolate of ethyl acetate (B1210297), followed by hydrolysis.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Enolate Formation.

-

To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add ethyl acetate to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate of ethyl acetate.

Step 2: Aldol Addition.

-

To the solution of the lithium enolate at -78 °C, add pentanal dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-4-nonenoate.

Step 3: Ester Hydrolysis.

-

Dissolve the crude ethyl 3-hydroxy-4-nonenoate in a mixture of ethanol (B145695) and aqueous sodium hydroxide.

-

Stir the solution at room temperature or gently heat to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to pH ~2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, significant insights can be gained from its structural analog, 4-hydroxy-2(E)-nonenoic acid (HNA), a metabolite of the well-known lipid peroxidation product, 4-hydroxynonenal (B163490) (4-HNE).

Interaction with the γ-Hydroxybutyrate (GHB) Receptor

A key finding is that HNA is an endogenous ligand for the γ-hydroxybutyrate (GHB) receptor in the brain.[2] This suggests that other isomers, such as this compound, may also interact with this receptor or other G-protein coupled receptors.

Quantitative Data for HNA Binding to the GHB Receptor [2]

| Parameter | Value (Human Cortex) | Value (Rat Cortex) |

| IC₅₀ | 3.9 ± 1.1 µM | 5.6 ± 1.2 µM |

Experimental Protocol: GHB Receptor Binding Assay [2]

-

Membrane Preparation: Homogenize cortical tissue in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Binding Assay: Incubate the prepared membranes with a radiolabeled GHB receptor ligand (e.g., [³H]NCS-382) in the presence or absence of competing ligands (HNA or other test compounds) at various concentrations.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.

Signaling Pathways of Lipid Peroxidation Products

Products of lipid peroxidation, such as 4-HNE, are known to modulate a variety of signaling pathways, often through covalent modification of key signaling proteins. Given that this compound is also a product of lipid peroxidation, it is plausible that it or its precursors could influence similar pathways.

Key Signaling Pathways Modulated by 4-HNE

Caption: Modulation of key signaling pathways by 4-HNE.

-

NF-κB Pathway: 4-HNE can either activate or inhibit the NF-κB pathway in a concentration-dependent manner, thereby modulating inflammatory responses.[3]

-

Nrf2 Pathway: 4-HNE is a known activator of the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of cytoprotective genes.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also targets of 4-HNE, influencing cellular processes like proliferation, differentiation, and apoptosis.

-

mTOR Pathway: 4-HNE can modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[4]

Analytical Methods

The analysis of this compound and its isomers in biological matrices is challenging due to their low abundance and the presence of interfering substances. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for their separation and quantification.

References

An Initial Investigation into the Bioactivity of 3-Hydroxy-4(E)-nonenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4(E)-nonenoic acid is a metabolite of 4-hydroxy-2-nonenal (HNE), a well-studied, highly reactive aldehyde produced during the oxidative degradation of n-6 polyunsaturated fatty acids. HNE is implicated in a multitude of cellular processes, including signaling pathways related to oxidative stress, inflammation, and apoptosis. While the bioactivity of HNE is extensively documented, its metabolite, this compound, remains comparatively understudied. This technical guide provides a comprehensive overview of the known bioactivity of this compound and its precursor, HNE, to serve as a foundational resource for initiating further investigation. This document outlines key experimental protocols and known quantitative data and visualizes relevant signaling pathways to facilitate future research and drug development efforts.

Introduction

Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes, among which 4-hydroxy-2-nonenal (HNE) is one of the most abundant and cytotoxic.[1] HNE is known to modulate a variety of signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways, and can induce apoptosis through caspase-3 activation.[2][3][4][5]

In vivo, HNE is metabolized into several less reactive compounds, one of which is this compound. This conversion is catalyzed by aldehyde dehydrogenases.[6][7] The primary known biological activity of this compound is its function as a ligand for the gamma-hydroxybutyrate (GHB) receptor in the central nervous system.[7] However, given its origin as a metabolite of the highly bioactive HNE, it is plausible that this compound possesses a broader range of biological effects.

This guide aims to provide a detailed starting point for the investigation of this compound's bioactivity by summarizing existing data, presenting relevant experimental methodologies, and illustrating key signaling pathways associated with its precursor, HNE.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and its precursor, HNE. The data for HNE is provided as a reference and a basis for postulating the potential bioactivities of its metabolite.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Tissue | Assay Type | IC50 (µM) | Reference |

| This compound | Gamma-Hydroxybutyrate (GHB) Receptor | Human Frontal Cerebral Cortex | Radioligand Displacement | 3.9 | [7] |

| This compound | Gamma-Hydroxybutyrate (GHB) Receptor | Rat Whole Cerebral Cortex | Radioligand Displacement | 5.6 | [7] |

Table 2: Bioactivity of 4-hydroxy-2-nonenal (HNE) - A Precursor to this compound

| Bioactivity | Cell Line/System | Assay Type | Effective Concentration | Effect | Reference |

| NF-κB Activation | Various | Reporter Gene Assay | < 5 µM | Activation | [1] |

| NF-κB Inhibition | Various | Reporter Gene Assay | > 5 µM | Inhibition | [1] |

| JNK Activation | Hepatocytes | Western Blot | Not Specified | Activation | [8] |

| Apoptosis | Human Colorectal Carcinoma (RKO) cells | PARP Cleavage, DNA Fragmentation | Dose-dependent | Induction | [5] |

| Inhibition of Akt1 Activity | Recombinant Human Myristoylated Akt1 | In vitro Kinase Assay | 20 µM | 29% Inhibition | [9] |

| Inhibition of Akt1 Activity | Recombinant Human Myristoylated Akt1 | In vitro Kinase Assay | 40 µM | 60% Inhibition | [9] |

Experimental Protocols

The following protocols are foundational for investigating the bioactivity of this compound. These methods are based on established procedures for assessing cellular responses to bioactive lipids and their metabolites.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is indicative of metabolic activity and cell viability.

-

Materials:

-

Cell line of interest (e.g., neuronal cells, macrophages)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Anti-inflammatory Activity Assays

3.2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant of macrophages stimulated with lipopolysaccharide (LPS).

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

LPS from E. coli

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Signaling Pathway Analysis

3.3.1. Western Blotting for Phosphorylated Proteins

This technique is used to detect the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., p38, JNK, ERK, Akt).

-

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Culture cells and treat them with this compound for various time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

3.3.2. NF-κB Nuclear Translocation Assay

This assay determines the activation of the NF-κB pathway by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Materials:

-

Cell line of interest

-

This compound

-

Nuclear and cytoplasmic extraction kits

-

Western blotting reagents (as described above) with antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Alternatively, immunofluorescence microscopy can be used with fluorescently labeled antibodies.

-

-

Protocol (using Western Blotting):

-

Treat cells with this compound.

-

Isolate the nuclear and cytoplasmic fractions using a commercial kit.

-

Perform Western blotting on both fractions.

-

Probe the membranes with antibodies against NF-κB p65, a nuclear marker, and a cytoplasmic marker.

-

An increase in p65 in the nuclear fraction indicates NF-κB activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on the known effects of its precursor, HNE. These diagrams also outline the experimental workflows for their investigation.

Caption: Overview of HNE metabolism and its known effects on major signaling pathways.

Caption: HNE's modulation of the MAPK signaling cascade.

Caption: Dose-dependent effect of HNE on the NF-κB signaling pathway.

Caption: HNE-induced apoptosis via the mitochondrial pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased 4-Hydroxynonenal Formation Contributes to Obesity-Related Lipolytic Activation in Adipocytes | PLOS One [journals.plos.org]

- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol 3 Kinase Pathway and 4-Hydroxy-2-Nonenal-Induced Oxidative Injury in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic oxidative stress sensitizes hepatocytes to death from 4-hydroxynonenal by JNK/c-Jun overactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of hydrogen peroxide signaling by 4-hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of 3-Hydroxy-4(E)-nonenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4(E)-nonenoic acid is a metabolite derived from the lipid peroxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid. As a product of oxidative stress, its accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles in various diseases. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary analytical techniques for the quantification of this compound are GC-MS and LC-MS/MS. Due to the low volatility and polar nature of carboxylic acids, derivatization is essential for GC-MS analysis to convert the analyte into a more volatile form. LC-MS/MS can often be performed with or without derivatization, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, this method requires a derivatization step to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. This enhances chromatographic separation and detection sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of a wide range of analytes in complex biological matrices. It offers the advantage of analyzing this compound with minimal sample preparation and without the need for derivatization, although derivatization can sometimes be used to improve ionization efficiency.

Quantitative Data Summary

The following tables summarize the expected quantitative performance characteristics for the analysis of this compound. These values are based on typical performance for similar hydroxy fatty acids and may vary depending on the specific instrumentation and matrix.

Table 1: Expected Performance Characteristics for GC-MS Analysis of this compound (as derivatized methyl ester, trimethylsilyl (B98337) ether)

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Table 2: Expected Performance Characteristics for LC-MS/MS Analysis of this compound

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 - 2 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 10 ng/mL |

| Linearity (R²) | > 0.99 |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 10% |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum and Tissues)

This protocol describes the extraction of this compound from plasma/serum and tissue samples.

Materials:

-

Plasma or tissue homogenate

-

Internal Standard (e.g., d4-3-Hydroxy-4(E)-nonenoic acid)

-

Methanol (B129727) (LC-MS grade)

-

0.9% NaCl solution

-

Hexane (B92381) (GC grade)

-

Ethyl acetate (B1210297)

-

Formic acid

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure for Plasma/Serum:

-

To 100 µL of plasma or serum, add the internal standard.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex vigorously for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

-

Carefully collect the lower organic layer.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Procedure for Tissues:

-

Homogenize the tissue sample in a suitable buffer.

-

To a known amount of homogenate, add the internal standard.

-

Perform a liquid-liquid extraction using ethyl acetate after acidification of the sample with formic acid.

-

Vortex and centrifuge to separate the layers.

-

Collect the upper organic layer.

-

Repeat the extraction step for better recovery.

-

Combine the organic layers and evaporate to dryness under nitrogen.

-

The residue can then be further processed.

Protocol 2: Derivatization for GC-MS Analysis

This protocol details the conversion of this compound to its more volatile fatty acid methyl ester (FAME) and trimethylsilyl (TMS) ether derivative.

Materials:

-

Dried sample extract from Protocol 1

-

14% Boron trifluoride in methanol (BF3-methanol) or 10% Acetyl chloride in methanol

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

To the dried extract, add 1.5 mL of 10% acetyl chloride in methanol or 14% BF3-methanol.

-

Cap the tube tightly and heat at 60°C for 60 minutes.

-

Cool the tube to room temperature.

-